5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one

Descripción general

Descripción

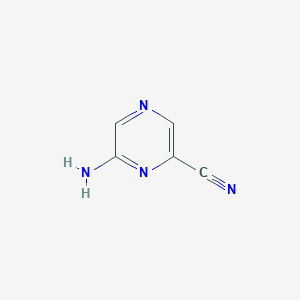

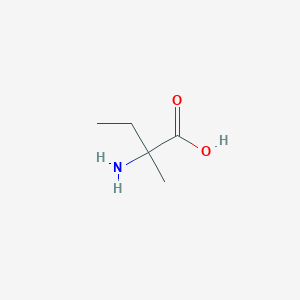

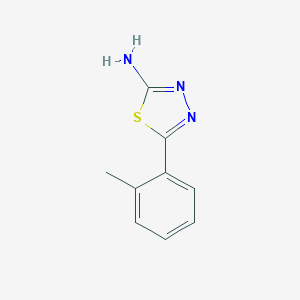

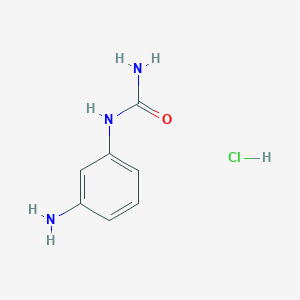

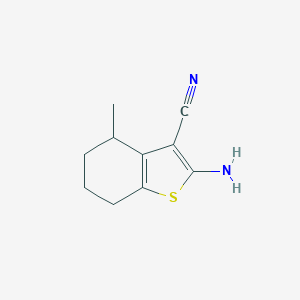

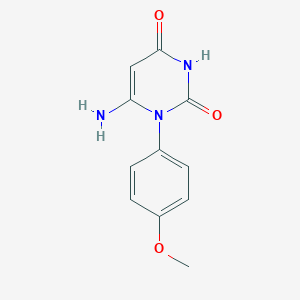

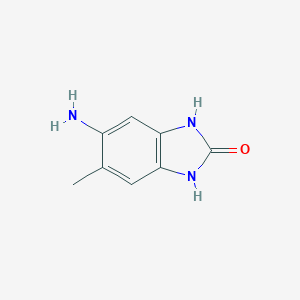

“5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one”, also known as “5-Amino-6-methyl-1,3-benzimidazole-2-one”, is a heterocyclic compound . It is widely utilized in the production of diverse organic compounds . Its chemical formula is C8H9N3O .

Molecular Structure Analysis

The molecular structure of “5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one” is represented by the molecular formula C8H9N3O . The InChI representation of the molecule is "InChI=1S/C8H9N3O/c1-4-2-6-7 (3-5 (4)9)11-8 (12)10-6/h2-3H,9H2,1H3, (H2,10,11,12)" . The Canonical SMILES representation is "CC1=CC2=C (C=C1N)NC (=O)N2" .

Physical And Chemical Properties Analysis

The molecular weight of “5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one” is 163.18 g/mol .

Aplicaciones Científicas De Investigación

Advanced Oxidation Processes (AOP) for Wastewater Treatment

5-Amino-6-methyl benzimidazolone has been studied as a model biorecalcitrant pollutant in the context of wastewater treatment. Advanced Oxidation Processes, particularly the photo-Fenton process, have been applied to degrade this compound, transforming it into biodegradable intermediates . This is crucial for industries that produce dyes and face challenges with pollutants that are not easily broken down by conventional biological treatments.

Photochemical-Biological Treatment Systems

The compound’s role in the development of hybrid treatment systems combining photochemical and biological processes is significant. Research has shown that treating 5-Amino-6-methyl benzimidazolone with photo-Fenton systems before biological treatment can lead to complete mineralization of the pollutant . This approach is environmentally friendly and economically viable, offering a solution for the treatment of industrial wastewater containing this and similar biorecalcitrant compounds.

Safety and Hazards

Mecanismo De Acción

Target of Action

Benzimidazole compounds, which 5-amino-6-methyl benzimidazolone is a derivative of, have been found to interact with a protein calledNicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in organisms like Salmonella typhimurium .

Mode of Action

Benzimidazole derivatives are known to interact with their targets by forming aprotein complex , which can lead to changes in the function of the target protein .

Biochemical Pathways

Benzimidazole derivatives are known to be involved in various biochemical pathways due to their wide range of biological properties .

Pharmacokinetics

Benzimidazole compounds are generally known for their good absorption and distribution profiles .

Result of Action

Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

It’s worth noting that environmental conditions such as ph, temperature, and presence of other molecules can potentially affect the action of benzimidazole derivatives .

Propiedades

IUPAC Name |

5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXIPVIGYBHUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10985859 | |

| Record name | 6-Amino-5-methyl-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-methyl-1,3-dihydrobenzoimidazol-2-one | |

CAS RN |

67014-36-2 | |

| Record name | 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67014-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methyl-2-benzimidazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067014362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67014-36-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-5-methyl-1H-benzimidazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10985859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AMINO-6-METHYL-2-BENZIMIDAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47864WO7J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary use of 5-Amino-6-methyl benzimidazolone according to the provided research?

A1: The provided research papers highlight the role of 5-Amino-6-methyl benzimidazolone as a key intermediate in the synthesis of Pigment Orange 64 []. While the papers don't delve into the specific applications of Pigment Orange 64, pigments of this type are commonly used in various industries, including paints, inks, and plastics.

Q2: Can you describe the synthesis process of 5-Amino-6-methyl benzimidazolone as detailed in the research?

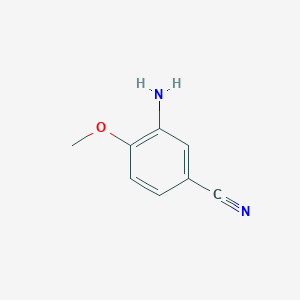

A2: The synthesis of 5-Amino-6-methyl benzimidazolone, as described in the research [], involves a three-step process:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.